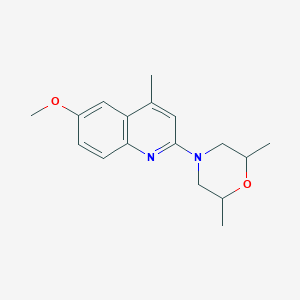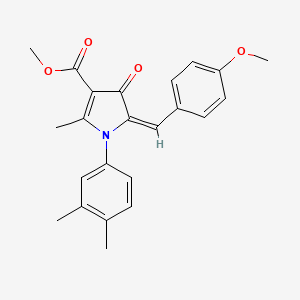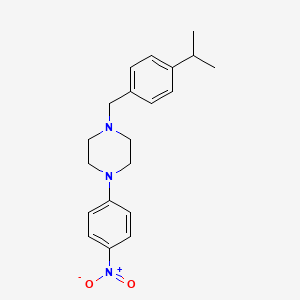
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as BIBX1382, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, which is responsible for the activation of downstream signaling pathways involved in cell growth and proliferation. By inhibiting EGFR tyrosine kinase activity, this compound blocks the activation of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a broad spectrum of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is its high potency and selectivity for EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in in vivo studies.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another potential direction is the investigation of the use of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a synthetic compound with promising potential for the treatment of cancer and other diseases. Its high potency and selectivity for EGFR tyrosine kinase make it a valuable tool for scientific research, and its broad spectrum of biochemical and physiological effects suggest that it may have potential applications beyond cancer treatment. Further research is needed to fully explore the potential of this compound and to develop more potent and selective tyrosine kinase inhibitors based on its structure.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves a multi-step process that includes the reaction of 2-phenyl-1H-indole-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the intermediate 2-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-1H-indole-3-carboxylic acid. This intermediate is then coupled with N,N-dimethylacetamide to form the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been found to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-23(24(28)25-13-15-10-11-19-20(12-15)30-14-29-19)21-17-8-4-5-9-18(17)26-22(21)16-6-2-1-3-7-16/h1-12,26H,13-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRWPLPTUESJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027120.png)
![3-allyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027124.png)


![1-ethyl-4-[2-(2-isopropylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B5027146.png)
![1,4-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5027150.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide](/img/structure/B5027168.png)
![1-(3,5-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027178.png)
![2-(3-bromobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)
![1-(2,6-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5027182.png)